molecular formula C27H32N2O4 B8053507 N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide

N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide

Cat. No.: B8053507
M. Wt: 448.6 g/mol
InChI Key: BNEQZLKCGPTLTO-WZYRSQIMSA-N
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Description

N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxol Ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.

    Introduction of the Benzamido Group: This step involves the acylation of the amine group using benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: This is usually done via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include substituted benzamides, amines, and various oxidized derivatives.

Scientific Research Applications

N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzamido derivatives: Compounds with similar benzamido groups but different substituents on the aromatic ring.

    tert-Butyl benzamides: Compounds with tert-butyl groups attached to the benzamide structure.

    Benzodioxol derivatives: Compounds containing the benzodioxol ring system with various functional groups.

Uniqueness

The uniqueness of N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-26(2,3)19-16-20(28-24(30)17-12-8-6-9-13-17)22-23(33-27(4,5)32-22)21(19)29-25(31)18-14-10-7-11-15-18/h6-16,20-23H,1-5H3,(H,28,30)(H,29,31)/t20-,21+,22+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEQZLKCGPTLTO-WZYRSQIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C(C2O1)NC(=O)C3=CC=CC=C3)C(C)(C)C)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C=C([C@@H]([C@H]2O1)NC(=O)C3=CC=CC=C3)C(C)(C)C)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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